Receptor Binding Affinity Profile: Pasireotide Ditrifluoroacetate Exhibits 31-Fold Higher SSTR5 Affinity Than Octreotide
Pasireotide binds to human SSTR5 with an IC₅₀ of 0.16 nM, compared to 5.03 nM for octreotide—a 31.4-fold difference in affinity [1]. This represents a fundamental reversal of selectivity: pasireotide's highest affinity is for SSTR5 (IC₅₀ = 0.16 nM), whereas octreotide and lanreotide are preferentially SSTR2-selective (octreotide SSTR2 IC₅₀ = 0.24 nM; SSTR5 IC₅₀ = 5.03 nM) [1]. Pasireotide also demonstrates nanomolar-range affinity for SSTR1 (9.3 nM), SSTR2 (1.0 nM), and SSTR3 (1.5 nM), while showing negligible affinity for SSTR4 (>100 nM) [1].
| Evidence Dimension | SSTR5 receptor binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | 0.16 ± 0.01 nM |
| Comparator Or Baseline | Octreotide: 5.03 nM (95% CI: 3.69–6.85) in transfected cell binding assays; Lanreotide: approximately 8.0 nM (class-level estimate) |
| Quantified Difference | 31.4-fold higher affinity for SSTR5 versus octreotide; 50-fold higher affinity for SSTR5 versus lanreotide (approximate) |
| Conditions | Human recombinant somatostatin receptors expressed in vitro; IC₅₀ values determined by radioligand binding displacement assays |
Why This Matters
For procurement decisions, this SSTR5 selectivity quantitatively defines pasireotide's unique pharmacological niche and explains why it is the only approved SRL for Cushing's disease (where SSTR5 is the predominantly expressed receptor subtype).
- [1] SIGNIFOR LAR (pasireotide) for injectable suspension, for intramuscular use. FDA Prescribing Information. Recordati Rare Diseases Inc.; Revised 01/2024. Section 12.1, Table 4. View Source
